Cas no 1993320-85-6 (tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate)

Technical Introduction: tert-Butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate is a chiral amino acid ester derivative featuring a pyridinyl side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The tert-butyl ester group enhances solubility and stability, facilitating handling and storage, while the stereogenic center at the 2-position allows for enantioselective applications. Its pyridine moiety offers coordination potential for metal-catalyzed reactions or as a directing group in functionalization. The product is commonly employed in peptide chemistry and medicinal chemistry research, where precise stereocontrol and functional group compatibility are critical. Suitable for use under inert conditions to preserve its reactive amine and ester functionalities.
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate structure
1993320-85-6 structure
Product name:tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
CAS No:1993320-85-6
MF:C12H18N2O2
Molecular Weight:222.283523082733
CID:6512193
PubChem ID:121604932

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate 化学的及び物理的性質

名前と識別子

    • tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
    • EN300-19456969
    • AKOS026740362
    • 1993320-85-6
    • インチ: 1S/C12H18N2O2/c1-12(2,3)16-11(15)10(13)8-9-6-4-5-7-14-9/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1
    • InChIKey: HRTPDOGKUPJXRT-JTQLQIEISA-N
    • SMILES: O(C([C@H](CC1C=CC=CN=1)N)=O)C(C)(C)C

計算された属性

  • 精确分子量: 222.136827821g/mol
  • 同位素质量: 222.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 236
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 65.2Ų

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-19456969-1.0g
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
1993320-85-6
1g
$671.0 2023-05-25
Enamine
EN300-19456969-2.5g
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
1993320-85-6
2.5g
$1063.0 2023-09-17
Enamine
EN300-19456969-0.5g
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
1993320-85-6
0.5g
$520.0 2023-09-17
Enamine
EN300-19456969-0.05g
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
1993320-85-6
0.05g
$455.0 2023-09-17
Enamine
EN300-19456969-5.0g
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
1993320-85-6
5g
$1945.0 2023-05-25
Enamine
EN300-19456969-5g
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
1993320-85-6
5g
$1572.0 2023-09-17
Enamine
EN300-19456969-0.25g
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
1993320-85-6
0.25g
$498.0 2023-09-17
Enamine
EN300-19456969-10.0g
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
1993320-85-6
10g
$2884.0 2023-05-25
Enamine
EN300-19456969-10g
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
1993320-85-6
10g
$2331.0 2023-09-17
Enamine
EN300-19456969-0.1g
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
1993320-85-6
0.1g
$476.0 2023-09-17

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate 関連文献

tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoateに関する追加情報

Professional Introduction to Compound with CAS No. 1993320-85-6 and Product Name: *t-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate*

Compound with the CAS number 1993320-85-6 and the product name t-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural configuration, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

The molecular structure of t-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate incorporates a chiral center at the 2-position of the propanoate backbone, which is a critical feature for its biological activity. The presence of a pyridine ring at the 3-position further enhances its pharmacological profile, making it a promising candidate for various biomedical applications. This compound's stereochemistry and functional groups contribute to its distinct interaction with biological targets, which is essential for developing novel therapeutic agents.

In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The enantiomerically pure form of t-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate aligns with this trend, offering a more targeted and effective approach to drug design. Studies have demonstrated that the (S)-enantiomer exhibits superior biological activity, making it a preferred choice for further investigation.

The pyridine moiety in t-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate plays a crucial role in its pharmacological properties. Pyridine derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of this group into the molecular framework of the compound enhances its binding affinity to various enzymes and receptors, thereby modulating biological pathways relevant to disease treatment.

Current research in the field of chemical biology has highlighted the importance of structure-activity relationships (SAR) in drug development. The unique structural features of t-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate, including its chiral center and pyridine ring, contribute to its diverse pharmacological profile. Computational modeling and experimental studies have shown that these structural elements are critical for optimizing drug interactions and improving therapeutic outcomes.

The synthesis of enantiomerically pure compounds like t-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate represents a significant challenge in organic chemistry. However, advancements in asymmetric synthesis techniques have made it possible to produce these compounds with high enantiomeric purity. These techniques include catalytic asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-assisted synthesis. The ability to produce such compounds with high precision is essential for their successful application in pharmaceuticals.

The potential applications of t-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate extend beyond traditional drug development. It has shown promise as a key intermediate in the synthesis of more complex molecules with enhanced biological activity. Additionally, its unique structural features make it a valuable tool for studying enzyme mechanisms and developing novel biochemical assays.

In conclusion, compound with CAS number 1993320-85-6 and the product name t-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural configuration, chiral center, and pyridine ring contribute to its diverse pharmacological profile, making it a promising candidate for various biomedical applications. Further research is warranted to fully explore its potential in drug development and therapeutic interventions.

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